3,5-Dichlorononan-2-one
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Overview
Description
3,5-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorononan-2-one can be synthesized through several methods. One common approach involves the chlorination of nonan-2-one using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorononan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorononan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 3,5-Dichloropentan-2-one
- 3,5-Dichlorohexan-2-one
- 3,5-Dichloroheptan-2-one
Comparison: 3,5-Dichlorononan-2-one is unique due to its longer carbon chain compared to similar compounds like 3,5-Dichloropentan-2-one or 3,5-Dichlorohexan-2-one. This longer chain can influence its physical properties, reactivity, and potential applications. The presence of chlorine atoms at specific positions also contributes to its distinct chemical behavior.
Properties
CAS No. |
84388-82-9 |
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Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
3,5-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-3-4-5-8(10)6-9(11)7(2)12/h8-9H,3-6H2,1-2H3 |
InChI Key |
WQZFGUITDGUFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)C)Cl)Cl |
Origin of Product |
United States |
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